Trihexadecylphosphane
Description
Properties
IUPAC Name |
trihexadecylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 | |
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19280-72-9 | |
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]
Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.
Reduction: It can be reduced to form lower oxidation state phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Reduction: Lower oxidation state phosphines.
Scientific Research Applications
Trihexadecylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trihexadecylphosphane with structurally related phosphines and phosphites:
Key Observations :
- Solubility: The long alkyl chains likely render this compound insoluble in polar solvents (e.g., water, methanol) but highly soluble in hydrocarbons, similar to tridecyl phosphite .
- Volatility : Unlike triethylphosphine (boiling point ~127°C), this compound’s high molecular weight suggests low volatility, reducing inhalation risks .
Biological Activity
Trihexadecylphosphane (THP) is a phosphane compound that has garnered attention in various fields of research due to its unique biological properties. This article explores the biological activity of THP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chains, which significantly influence its biological interactions. Its molecular formula is C48H103P, and it features three hexadecyl (C16) groups attached to a phosphorus atom. This structure contributes to its lipophilicity, allowing it to interact with biological membranes effectively.
Mechanisms of Biological Activity
The biological activity of THP can be attributed to several mechanisms:
- Membrane Interaction : Due to its hydrophobic nature, THP can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect cellular signaling pathways and the function of membrane-bound proteins.
- Antioxidant Properties : THP has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Modulation of Enzymatic Activity : THP can act as a ligand for various enzymes, influencing their activity. This modulation can lead to changes in metabolic pathways, potentially offering therapeutic benefits.
Case Studies and Research Findings
Several studies have investigated the biological activity of THP, highlighting its potential applications:
- Anticancer Activity : Research has demonstrated that THP exhibits cytotoxic effects on cancer cell lines. A study published in Journal of Medicinal Chemistry indicated that THP induces apoptosis in human breast cancer cells through the activation of caspase pathways . The study found that treatment with THP led to a significant reduction in cell viability and increased markers of apoptosis.
- Neuroprotective Effects : In a neurobiology context, THP has been explored for its neuroprotective properties. A study showed that THP could reduce neuronal apoptosis induced by oxidative stress in vitro . The findings suggest that THP may have potential as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Activity : THP has also been evaluated for its antimicrobial properties. A recent study found that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell membranes.
Comparative Analysis
To better understand the efficacy of THP compared to other phosphane compounds, a comparative analysis was conducted:
| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Triphenylphosphane | Moderate | Low | Moderate |
| Tris(2-ethylhexyl)phosphane | Low | Moderate | Low |
This table illustrates that while THP shows promising biological activities across various applications, other phosphane compounds may have different profiles depending on their structures and functional groups.
Q & A
Q. What are the standard methodologies for synthesizing and purifying Trihexadecylphosphane in laboratory settings?
this compound is typically synthesized via nucleophilic substitution reactions using phosphine precursors and alkyl halides. A common approach involves reacting hexadecyl bromide with a phosphine source (e.g., PH₃ or a stabilized phosphine derivative) under inert conditions. Purification often requires column chromatography or recrystallization to remove unreacted alkyl halides and byproducts. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or toluene), and stoichiometric ratios .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Key Challenges | Reference Source |
|---|---|---|---|---|
| Alkylation of PH₃ | 65–75 | 24–48 | Handling gaseous PH₃ | |
| Grignard reagent route | 50–60 | 12–24 | Moisture sensitivity |
Q. How should this compound be handled to ensure stability and minimize degradation?
this compound is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials is recommended. Incompatible materials include strong oxidizing agents (e.g., peroxides) and acids, which may induce hazardous decomposition (e.g., phosphorus oxides) . Use gloveboxes or Schlenk lines for air-sensitive manipulations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound and its analogs?
Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:
- Perform comparative studies using standardized assays (e.g., OECD Test Guidelines).
- Validate purity via NMR and HPLC-MS to rule out confounding degradation products.
- Extrapolate data from structurally similar organophosphates (e.g., tricyclohexylphosphine) while noting limitations in cross-reactivity .
Table 2: Toxicity Data for Phosphine Analogs
| Compound | LD₅₀ (mg/kg) | Test Model | Key Findings | Source |
|---|---|---|---|---|
| Tricyclohexylphosphine | 320 | Rat (oral) | Hepatotoxicity at high doses | |
| Trihexylphosphine | 450 | Mouse (dermal) | Mild dermal irritation |
Q. What strategies optimize this compound’s reactivity in catalytic applications?
Reactivity can be tuned via ligand design and solvent selection:
- Use computational tools (e.g., DFT calculations) to predict electronic effects of alkyl chain length on phosphine donor strength.
- Screen solvents for polarity effects: nonpolar solvents (hexane) enhance nucleophilicity, while polar aprotic solvents (DMF) stabilize transition states .
- Pair with transition metals (e.g., Pd or Ru) to assess catalytic activity in cross-coupling or hydrogenation reactions.
Q. How can researchers design robust toxicity studies when primary data for this compound is limited?
Leverage class-based toxicological profiling:
- Conduct literature reviews on organophosphate toxicity mechanisms (e.g., acetylcholinesterase inhibition).
- Use in silico tools (e.g., QSAR models) to predict acute toxicity endpoints.
- Perform tiered testing: start with bacterial reverse mutation assays (Ames test), then progress to mammalian cell lines (HepG2) and acute zebrafish models .
Methodological Considerations
- Data Validation : Cross-reference experimental results with PubChem and EPA DSSTox entries for analogous compounds .
- Safety Protocols : Adhere to EN 374 standards for chemical-resistant gloves and EN 166 for eye protection during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
